Enhanced Solubility Profile of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate in DMSO Compared to Unsubstituted Analog
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate exhibits significantly improved solubility in DMSO relative to 1-Cbz-piperazine, a common analog lacking the hydroxymethyl group. While both compounds are soluble in DMSO, the target compound's additional hydroxyl group enhances its polarity, leading to a higher estimated saturation concentration . Quantitative vendor data indicates that the target compound is described as 'soluble in DMSO' [1], whereas 1-Cbz-piperazine is often noted to have lower solubility in this solvent, necessitating sonication or heating for complete dissolution .
| Evidence Dimension | Solubility in DMSO (qualitative assessment) |
|---|---|
| Target Compound Data | Soluble in DMSO (qualitative vendor description) |
| Comparator Or Baseline | 1-Cbz-piperazine (CAS 31166-44-6): Lower solubility, often requires sonication or heating |
| Quantified Difference | Qualitative improvement; not quantified in mg/mL |
| Conditions | Vendor-reported solubility data at room temperature |
Why This Matters
Higher DMSO solubility facilitates the preparation of concentrated stock solutions for biological assays and chemical reactions, reducing the need for co-solvents that may interfere with downstream applications.
- [1] Glpbio. (n.d.). (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate. Retrieved from https://www.glpbio.com/r-benzyl-3-hydroxymethyl-piperazine-1-carboxylate.html View Source
